Fipronil sulfone

Übersicht

Beschreibung

Fipronil sulfone is a metabolite of the insecticide fipronil, which belongs to the phenylpyrazole chemical family. Fipronil is widely used in agriculture and veterinary medicine to control a variety of pests, including ants, termites, fleas, and ticks . This compound is formed through the oxidation of fipronil and is known for its greater environmental persistence and toxicity compared to its parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fipronil sulfone is typically synthesized through the oxidation of fipronil. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone. The reaction conditions often involve an aqueous or organic solvent medium, with the temperature and pH carefully controlled to optimize the yield of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures efficient conversion of fipronil to this compound. The process is designed to minimize by-products and maximize the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fipronil sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Reduction reactions can convert this compound back to fipronil or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, ozone.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Further oxidized metabolites.

Reduction: Fipronil, reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Insecticide Efficacy

Mechanism of Action

Fipronil sulfone exhibits insecticidal properties similar to its parent compound, fipronil. Both compounds inhibit the GABA receptor in insects, leading to neurotoxic effects. However, studies indicate that this compound is less potent than fipronil, with a tenfold reduction in efficacy against certain ion channels in mammalian systems . This reduced potency suggests that this compound may serve as a detoxification product in mammals, potentially mitigating the toxicity associated with fipronil exposure.

Case Studies

Research indicates that this compound is significantly more toxic than fipronil to certain aquatic organisms. For instance, studies on dragonfly larvae showed that this compound was 2.8 to 10.5 times more toxic than fipronil, affecting feeding behavior and survival rates . These findings highlight the need for careful risk assessments when using fipronil-based insecticides in environments where sensitive species are present.

Biomarker Identification

Human Exposure Assessment

this compound has been identified as a useful biomarker for assessing human exposure to fipronil. In a study involving serum samples from individuals with no known pesticide exposure, approximately 25% tested positive for this compound at concentrations ranging from 0.1 to 4 ng/mL . This finding suggests that even low-level exposure to fipronil can result in detectable levels of its metabolite in human serum.

Detection Methods

Recent advancements in detection techniques have improved the ability to quantify fipronil and its metabolites in biological samples. Enzyme-linked immunosorbent assays (ELISAs) have been developed specifically for detecting this compound in rodent serum, demonstrating high sensitivity and specificity . Such methods are crucial for monitoring exposure levels and potential health risks associated with pesticide use.

Environmental Impact Assessments

Persistence and Toxicity

this compound has been shown to persist longer in the environment compared to its parent compound. Its estimated half-life is significantly prolonged, raising concerns about its accumulation and potential impacts on non-target organisms . The compound's toxicity profile necessitates further investigation into its environmental fate and effects on ecosystems.

Ecotoxicological Studies

Ecotoxicological assessments have revealed that this compound poses risks not only to aquatic life but also to terrestrial species. For example, studies indicate that this metabolite can disrupt feeding behaviors and survival rates of various insect species . These findings underscore the importance of incorporating this compound into environmental risk assessments related to agricultural practices.

Summary Table of Findings

Wirkmechanismus

Fipronil sulfone exerts its effects by disrupting the central nervous system of insects. It blocks the ligand-gated ion channels of the gamma-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels. This blockage leads to hyperexcitation of the nerves and muscles, ultimately causing paralysis and death of the insect . The specificity of this compound towards insects is due to its higher binding affinity for insect GABA receptors compared to those of mammals .

Vergleich Mit ähnlichen Verbindungen

Fipronil: The parent compound, used widely as an insecticide.

Fipronil sulfide: Another metabolite of fipronil, known for its toxicity.

Fipronil desulfinyl: A less toxic metabolite compared to fipronil sulfone.

Comparison: this compound is unique due to its greater environmental persistence and higher toxicity compared to fipronil and its other metabolites. Its ability to persist in the environment and its potent toxic effects on non-target organisms make it a compound of significant concern in environmental and toxicological studies .

Biologische Aktivität

Fipronil sulfone, a metabolite of the insecticide fipronil, has garnered attention due to its biological activity and potential implications for both ecological and human health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, toxicological profiles, and ecological impacts.

This compound primarily acts on the GABA receptors in both mammals and insects. Research indicates that this compound inhibits these receptors, albeit with reduced potency compared to fipronil itself. In a study examining the effects on rat α1β2γ2L GABA receptors, this compound was found to be approximately tenfold less effective than fipronil in producing channel inhibition, suggesting a detoxifying role in mammals .

Key Findings:

- Inhibition Potency : this compound exhibits lower potency in blocking GABA receptor currents compared to fipronil .

- Kinetic Effects : Both compounds increase the rate of current decay in receptor recordings, indicating their role as inhibitors of receptor function .

- Receptor State : Fipronil induces a long-lived blocked state in receptors, which is independent of desensitization processes .

Toxicological Profile

The toxicological implications of this compound are significant. Studies have shown that this metabolite can be more toxic than its parent compound in various species. For instance, in experiments with prairie dogs and rats, the concentration of this compound was found to be approximately 3.2 times higher than that of fipronil following repeated oral administration .

Comparative Toxicity Table

| Compound | Toxicity Level (in specific species) | Notes |

|---|---|---|

| Fipronil | Baseline toxicity | Parent compound |

| This compound | 3.2 times more toxic than fipronil | Detected as predominant metabolite |

Ecological Impact

This compound has been linked to adverse effects on non-target organisms, particularly aquatic insects. A study demonstrated that exposure to this compound significantly affected dragonfly larvae, causing prolonged prey capture times and increased mortality rates at environmentally relevant concentrations .

Case Study: Dragonfly Larvae

- Test Organism : Sympetrum infuscatum

- Findings :

Endocrine Disruption Potential

Recent studies have raised concerns about the endocrine-disrupting properties of this compound. In vitro assays revealed that while both fipronil and this compound exhibited no agonistic activity on estrogen receptors, they demonstrated antagonistic activities. Notably, only this compound showed anti-thyroid hormone activity .

Endocrine Activity Summary

| Activity Type | Fipronil | This compound |

|---|---|---|

| Estrogenic Activity | None | None |

| Anti-estrogenic Activity | Yes (RIC20 = 6.4 × 10 M) | Yes (RIC20 = 9.8 × 10 M) |

| Anti-thyroid Hormone Activity | None | Yes (RIC20 = 8.2 × 10 M) |

Eigenschaften

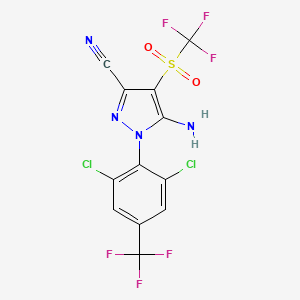

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHZJDKSVUTELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074750 | |

| Record name | Fipronil sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120068-36-2 | |

| Record name | Fipronil sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipronil sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPRONIL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7T0T1PQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fipronil sulfone exert its insecticidal effects?

A1: this compound, like its parent compound fipronil, acts as a potent inhibitor of the γ-aminobutyric acid (GABA) receptor in insects. This receptor is crucial for regulating nerve impulses in the central nervous system. By blocking the GABA-gated chloride channel, this compound disrupts nerve signaling, leading to hyperexcitation, paralysis, and ultimately death in insects [, ].

Q2: Why is this compound considered more toxic than fipronil in certain organisms?

A2: Research suggests that this compound exhibits higher toxicity to some organisms compared to fipronil. For instance, studies on dragonflies revealed that this compound was significantly more toxic than its parent compound, both in terms of acute toxicity and feeding inhibition []. This difference in toxicity could be attributed to variations in metabolism, target site sensitivity, or elimination rates between different species [, , ].

Q3: Does this compound bioaccumulate in organisms?

A4: Yes, research indicates that this compound can bioaccumulate in organisms. Studies on rainbow trout demonstrate that this compound persists longer in fish tissues compared to its parent compound fipronil []. This persistence, coupled with its potential for biomagnification through the food chain, raises concerns about its long-term ecological impacts, particularly for organisms at higher trophic levels [, ].

Q4: What are the potential human health concerns associated with this compound exposure?

A5: Studies have shown that this compound can disrupt thyroid function in rats by increasing the clearance of thyroxine (T4) []. This effect is linked to the induction of hepatic enzymes responsible for T4 elimination. Additionally, research suggests that this compound might contribute to the development of Alzheimer's disease by promoting the production of amyloid-beta 42 (Aβ42) peptides, which are known to be neurotoxic [].

Q5: How persistent is this compound in the environment?

A7: this compound exhibits significant persistence in various environmental compartments. Studies have shown its persistence in soil, water, and sediment, with half-lives ranging from several days to several months depending on environmental conditions [, , ]. This persistence raises concerns about its long-term impact on ecosystems and potential for bioaccumulation in organisms.

Q6: What factors influence the degradation of this compound in the environment?

A8: The degradation of this compound is influenced by various factors, including soil type, pH, microbial activity, temperature, and the presence of organic matter. For instance, research has shown that this compound degrades faster in alkaline conditions (higher pH) compared to acidic conditions []. Additionally, the presence of certain microorganisms can enhance its degradation through biotransformation processes [].

Q7: What are the major degradation products of this compound?

A9: this compound can undergo further degradation in the environment, leading to the formation of additional metabolites. Some of the identified degradation products include fipronil sulfide, desulfinyl fipronil, and other hydroxylated and glycosylated derivatives [, ]. The toxicity and environmental fate of these degradation products require further investigation to fully assess the environmental risks associated with this compound.

Q8: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological samples?

A10: Several analytical techniques are employed for the detection and quantification of this compound. Common methods include gas chromatography coupled with electron capture detection (GC-ECD) [], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ]. These techniques offer high sensitivity and selectivity, enabling the detection of this compound at trace levels in complex matrices.

Q9: Are there any challenges associated with the analysis of this compound in complex matrices?

A11: Analyzing this compound in complex matrices, such as food or biological samples, can be challenging due to the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to minimize matrix effects and ensure accurate quantification. Researchers often employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to isolate this compound from the sample matrix before analysis [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.